2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a purine derivative linked to a piperazine ring, which is further connected to a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the purine derivative. The purine derivative is then reacted with piperazine under controlled conditions to form the intermediate compound. This intermediate is subsequently reacted with a pyridine derivative containing a carbonitrile group to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile: Lacks the ethyl group on the purine ring.
2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile: Contains a methyl group instead of an ethyl group on the purine ring.
2-[4-(9H-purin-6-yl)piperazin-1-yl]pyridine-3-carboxamide: Has a carboxamide group instead of a carbonitrile group.
Uniqueness
The presence of the ethyl group on the purine ring and the carbonitrile group on the pyridine ring makes 2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile unique. These structural features may contribute to its distinct chemical reactivity and biological activity, differentiating it from similar compounds.
Properties
Molecular Formula |
C17H18N8 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[4-(9-ethylpurin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H18N8/c1-2-23-12-22-14-16(23)20-11-21-17(14)25-8-6-24(7-9-25)15-13(10-18)4-3-5-19-15/h3-5,11-12H,2,6-9H2,1H3 |
InChI Key |
LHKJINTVQIKJLL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=C(C=CC=N4)C#N |
Origin of Product |
United States |
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